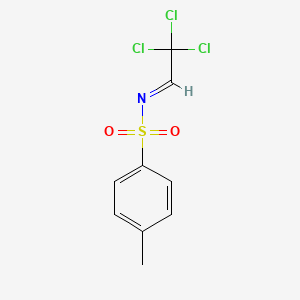
4-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide is a chemical compound known for its high reactivity and utility in various chemical reactions. It is part of the sulfonamide family, which is characterized by the presence of a sulfonyl group attached to an amine. This compound is particularly noted for its electrophilic properties, making it a valuable reagent in organic synthesis.
Vorbereitungsmethoden
The synthesis of 4-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide typically involves the reaction of 4-methyl-N,N-dichlorobenzenesulfonamide with trichloroethylene. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows :
Reactants: 4-methyl-N,N-dichlorobenzenesulfonamide and trichloroethylene.
Conditions: The reaction is typically conducted in an inert atmosphere, often using a solvent such as dichloromethane.
Procedure: The reactants are mixed and allowed to react at a specified temperature, usually around room temperature, for a set period. The product is then isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve scaling up this reaction, optimizing the conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
4-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide undergoes various chemical reactions, primarily due to its electrophilic nature. Some of the common reactions include:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atom in the trichloroethylidene group.
Addition Reactions: It can also undergo addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: While less common, the compound can be involved in oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The major products formed depend on the specific reaction conditions and the nature of the nucleophile .
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide has several applications in scientific research:
Organic Synthesis:
Medicinal Chemistry: The compound’s reactivity makes it useful in the development of pharmaceuticals, where it can be used to create new drug candidates or modify existing ones.
Material Science: It is also employed in the synthesis of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 4-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide involves its electrophilic nature. The trichloroethylidene group is highly reactive, allowing it to interact with various nucleophiles. This interaction typically leads to the formation of new bonds, facilitating the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles present .
Vergleich Mit ähnlichen Verbindungen
4-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide can be compared with other similar compounds, such as:
2-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide: This compound has a similar structure but with a methyl group at a different position, affecting its reactivity and applications.
4-methoxy-N-(2,2,2-trichloroethylidene)benzenesulfonamide: The presence of a methoxy group instead of a methyl group can influence the compound’s chemical properties and reactivity.
These comparisons highlight the unique aspects of this compound, such as its specific reactivity and suitability for certain applications .
Eigenschaften
CAS-Nummer |
51608-61-8 |
|---|---|
Molekularformel |
C9H8Cl3NO2S |
Molekulargewicht |
300.6 g/mol |
IUPAC-Name |
(NE)-4-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide |
InChI |
InChI=1S/C9H8Cl3NO2S/c1-7-2-4-8(5-3-7)16(14,15)13-6-9(10,11)12/h2-6H,1H3/b13-6+ |
InChI-Schlüssel |
QCPXIFQTOOEMQY-AWNIVKPZSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C(Cl)(Cl)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine](/img/structure/B14150883.png)
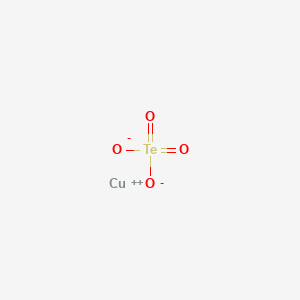
![7a-Hydroxy-7-[(morpholin-4-yl)methyl]hexahydro-3H-pyrrolizin-3-one](/img/structure/B14150905.png)
![Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone](/img/structure/B14150912.png)
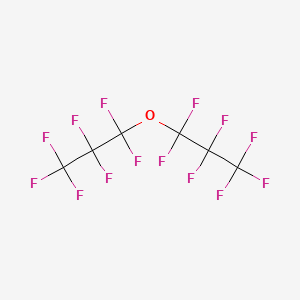
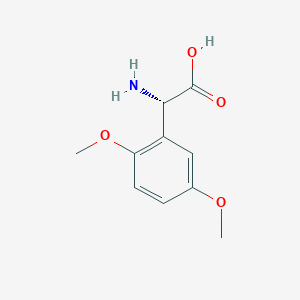
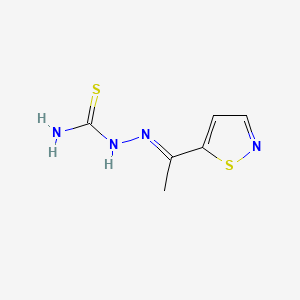


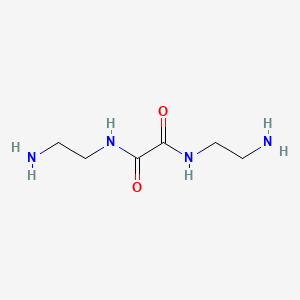

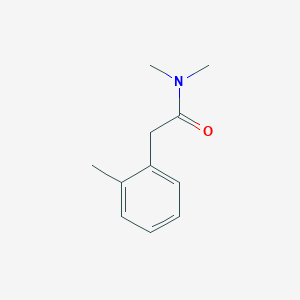
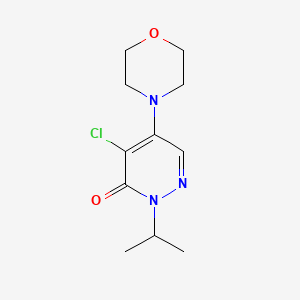
![3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline](/img/structure/B14150945.png)
